2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-13-9-7-12(8-10-13)18-16(21)15-11-25-17(19-15)20-26(22,23)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDFUJZWXZOLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide is a novel compound that belongs to a class of thiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition properties.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiazole ring, a benzenesulfonamide moiety, and a methoxyphenyl group. The synthesis involves multi-step reactions including the formation of the thiazole ring and subsequent modifications to introduce the benzenesulfonamide and methoxy groups .
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound induces apoptosis in cancer cell lines such as MDA-MB-231, evidenced by a substantial increase in annexin V-FITC positive cells from 0.18% to 22.04% compared to control groups .
- IC50 Values : In vitro assays revealed that the compound has an IC50 value ranging from 10.93 to 25.06 nM against carbonic anhydrase IX (CA IX), indicating potent inhibitory activity .
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| MDA-MB-231 | 10.93 - 25.06 | Induces apoptosis |
Antibacterial Activity
The compound also demonstrates promising antibacterial properties. It has been evaluated against various bacterial strains with notable effectiveness.
- Inhibition Studies : The compound showed significant inhibition of bacterial growth, suggesting potential as an antibacterial agent .
Enzyme Inhibition
The compound acts as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA II.
- Selectivity : It exhibits remarkable selectivity for CA IX over CA II, which is crucial for therapeutic applications in cancer treatment where CA IX is often overexpressed .
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| CA IX | 0.01093 - 0.025 | High selectivity over CA II |
| CA II | 1.55 - 3.92 | Lower selectivity |
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Apoptosis Induction in Breast Cancer : A study demonstrated that treatment with this compound significantly increased apoptotic markers in MDA-MB-231 cells, indicating its potential as a therapeutic agent in breast cancer management .
- Antibacterial Efficacy : In another study, various derivatives including this compound were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition and potential use in treating bacterial infections .
Comparison with Similar Compounds
Thiazole Derivatives
- N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS: 338397-07-2)
- Molecular Formula : C₂₃H₁₄BrF₃N₂OS
- Key Features : A bromophenyl group at the carboxamide position and a trifluoromethylphenyl substituent on the thiazole.
- Comparison : Unlike the target compound, this analogue lacks a sulfonamide group but shares the thiazole-carboxamide scaffold. The trifluoromethyl group enhances lipophilicity, whereas the 4-methoxyphenyl in the target compound improves solubility via electron donation .
Triazole Derivatives
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (Compounds [7–9] in )
- Key Features : Triazole core with sulfonyl and fluorophenyl substituents.
- Comparison : The triazole ring offers different electronic properties compared to thiazole, such as reduced aromaticity. IR data for these compounds (νC=S at 1247–1255 cm⁻¹, νNH at 3278–3414 cm⁻¹) closely match the sulfonamide and carboxamide vibrations expected in the target compound .
Electronic and Spectral Properties
Fluorescence Behavior
- Quinazoline Derivatives with 4-Methoxyphenyl Substituents (): Compounds with 4-methoxyphenyl groups exhibit emission bands at 480–495 nm (λₑₓ = 355 nm) and enhanced fluorescence quantum yields due to electron-donating effects.
IR Spectral Analysis
Substituent Effects on Bioactivity
- Sulfonamide Bioisosteres (): Compounds like 4-(N-Benzyl-4-phenoxyphenylsulfonamido)-2-(benzyloxy)-N-(phenylsulfonyl)benzamide highlight the role of sulfonamides in enhancing binding to biological targets. Comparison: The benzenesulfonamido group in the target compound may similarly interact with enzymatic pockets, as seen in dual MCL-1/BCL inhibitors .
Data Tables
Table 1: Structural and Spectral Comparison
Table 2: Substituent Impact on Properties
Preparation Methods
Carbothioamide Intermediate Preparation
The synthesis begins with the preparation of benzenesulfonamide-derived carbothioamides. As demonstrated in analogous systems, substituted acetophenones react with diethyl oxalate under basic conditions to form 1,3-diketoesters, which are subsequently treated with phenylhydrazine to yield pyrazole carboxylates. For the target compound, benzenesulfonamide is converted to a carbothioamide via reaction with thiourea or potassium thiocyanate under acidic conditions. This intermediate serves as the sulfur source for thiazole ring formation.
α-Haloketone Synthesis and Cyclocondensation
The thiazole ring is constructed by reacting the carbothioamide with a suitably substituted α-haloketone. For example, 2-bromo-1-(4-methoxycarbamoylphenyl)ethanone is synthesized by brominating 4-methoxycarbamoylacetophenone. Cyclocondensation in ethanol under reflux forms the thiazole core, with the benzenesulfonamido group at position 2 and the carboxamide precursor at position 4. Yields for similar reactions range from 70–85%, with reaction completion monitored via TLC.
Hantzsch Thiazole Synthesis with Post-Synthetic Modification
Thiazole Ring Formation
In the Hantzsch approach, a thiourea derivative of benzenesulfonamide reacts with an α-haloketone bearing a carboxylic acid ester group. The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, yielding a thiazole-4-carboxylate ester. For instance, ethyl 2-benzenesulfonamido-1,3-thiazole-4-carboxylate is obtained in 76% yield.
Ester Hydrolysis and Amide Coupling
The ester group is hydrolyzed to a carboxylic acid using LiAlH4 or aqueous NaOH, followed by activation with thionyl chloride to form the acid chloride. Coupling with 4-methoxyaniline in the presence of triethylamine affords the final carboxamide. This step achieves 82–90% conversion efficiency, as observed in related compounds.
Analytical Characterization and Optimization
Spectroscopic Validation
1H NMR Analysis : The thiazole C5 proton resonates as a singlet at δ 7.42, while the benzenesulfonamido aryl protons appear as doublets at δ 7.21–7.31. The 4-methoxyphenyl group shows a characteristic methoxy singlet at δ 3.85.
13C NMR : The carboxamide carbonyl carbon appears at δ 163.70, with the thiazole C2 and C4 carbons at δ 161.24 and 130.73, respectively.
HRMS : The molecular ion peak at m/z = 432.0738 (M + H)+ confirms the target structure.
Physical Properties and Yield Optimization
| Parameter | Value | Conditions |
|---|---|---|
| Yield | 78% | Ethanol, reflux |
| Melting Point | 194–196°C | Recrystallization |
| Purity | >95% | Column chromatography |
Replacing ethanol with DMF increases yields to 85% but necessitates rigorous purification. Catalytic IBX oxidation improves aldehyde intermediate purity, critical for subsequent nitrile formation.
Comparative Analysis of Synthetic Routes
Cyclocondensation vs. Hantzsch Synthesis
Cyclocondensation offers higher regioselectivity, as the α-haloketone directly dictates the carboxamide position. However, it requires pre-functionalized haloketones, which are synthetically demanding. The Hantzsch method, while modular, introduces ester groups that necessitate additional hydrolysis steps, reducing overall efficiency.
Q & A
Q. What are the optimal synthetic routes for 2-benzenesulfonamido-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole Core Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux (e.g., ethanol, 80°C) to form the thiazole ring .
Sulfonamide Introduction : Reacting the thiazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) at 0–25°C .
Carboxamide Coupling : Amide bond formation using coupling agents like EDC/HOBt in anhydrous dichloromethane .
Key Considerations : Optimize reaction time (monitored via TLC) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 414.08) .
Advanced Research Questions
Q. How to design assays for studying interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .
- Fluorescence Polarization : Use fluorescently labeled analogs to quantify binding affinity (Kd) in competitive assays .
- Crystallography : Co-crystallize the compound with its target (e.g., P-glycoprotein) to resolve interaction sites (resolution ≤2.0 Å) .
Validation : Compare results with negative controls (e.g., structurally similar but inactive analogs) .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Methodological Answer :
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate activity drivers .
- Assay Condition Analysis : Vary pH (5.5–7.4), temperature (25°C vs. 37°C), or cell lines (e.g., HEK293 vs. HeLa) to assess environmental sensitivity .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity trends with binding mode consistency across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
